Diethyl 2-amino-5-methylphenylphosphonate
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Overview
Description
Diethyl 2-amino-5-methylphenylphosphonate is an organophosphorus compound with the molecular formula C11H18NO3P It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by diethyl and 2-amino-5-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-amino-5-methylphenylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-methylphenol with diethyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a base to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-amino-5-methylphenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phenylphosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-amino-5-methylphenylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-amino-5-methylphenylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-amino-5-chlorophenylphosphonate
- Diethyl 2-amino-5-methoxyphenylphosphonate
- Diethyl 2-amino-5-nitrophenylphosphonate
Uniqueness
Diethyl 2-amino-5-methylphenylphosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications .
Properties
CAS No. |
42822-58-2 |
---|---|
Molecular Formula |
C11H18NO3P |
Molecular Weight |
243.243 |
IUPAC Name |
2-diethoxyphosphoryl-4-methylaniline |
InChI |
InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)11-8-9(3)6-7-10(11)12/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
VBZDSGNZIWOBAL-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C1=C(C=CC(=C1)C)N)OCC |
Origin of Product |
United States |
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